molecular formula C15H12Cl3NO B5661982 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide

2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide

Cat. No. B5661982
M. Wt: 328.6 g/mol
InChI Key: IVPCMFZCEVDHSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide, typically involves multi-step chemical processes. For example, a related compound was synthesized using hybrid-DFT methods, highlighting the complexity and precision required in the synthesis of such chemicals (Demir et al., 2016).

Molecular Structure Analysis

Molecular structure analyses of benzamide derivatives have shown that these compounds can exhibit various conformations and intermolecular interactions. For instance, crystal structure analyses have revealed that similar compounds can have their aromatic rings almost orthogonal to each other, indicating the spatial arrangement of atoms within the molecule (Gowda et al., 2008a).

Chemical Reactions and Properties

Benzamides, including 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide, participate in a variety of chemical reactions that define their reactivity and functional applications. These reactions can be influenced by the presence of substituents on the aromatic rings, which affect the electronic and steric properties of the molecule.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application. X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to determine these properties and provide insights into the molecular geometry and intermolecular forces present in the compound (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are largely defined by their functional groups and molecular structure. Studies have focused on the electronic properties, such as energy levels, excitation energies, and orbital interactions, to understand the chemical behavior and potential applications of these compounds. Techniques like frontier molecular orbital analysis and molecular electrostatic potential mapping are employed to gain insights into the reactivity and stability of the molecules (Demir et al., 2016).

properties

IUPAC Name

2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO/c1-8-5-9(2)14(13(18)6-8)19-15(20)11-4-3-10(16)7-12(11)17/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPCMFZCEVDHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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